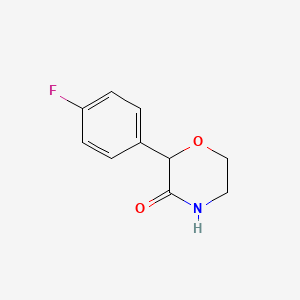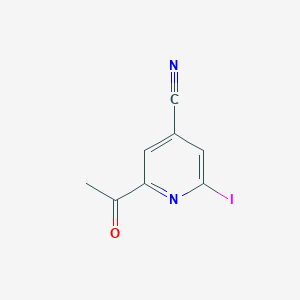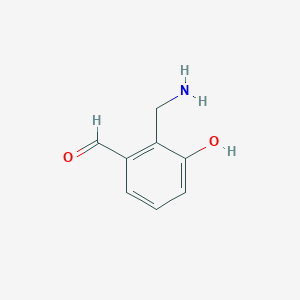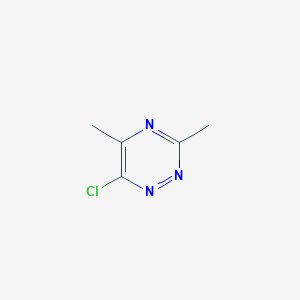
5,6-Bis-trifluoromethyl-nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Bis-trifluoromethyl-nicotinonitrile is a chemical compound with the molecular formula C9H2F6N2 It is characterized by the presence of two trifluoromethyl groups attached to a nicotinonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable nicotinonitrile precursor with trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of 5,6-Bis-trifluoromethyl-nicotinonitrile may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Bis-trifluoromethyl-nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted carboxylic acids, while reduction may produce trifluoromethyl-substituted amines.
Aplicaciones Científicas De Investigación
5,6-Bis-trifluoromethyl-nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those with trifluoromethyl groups, which are valuable in medicinal chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving nitrile-containing compounds.
Industry: It is used in the production of agrochemicals, polymers, and other materials where fluorinated compounds are desired for their unique properties.
Mecanismo De Acción
The mechanism of action of 5,6-Bis-trifluoromethyl-nicotinonitrile involves its interaction with molecular targets through its nitrile and trifluoromethyl groups. These functional groups can participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and electronic effects. The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural compatibility with the target.
Comparación Con Compuestos Similares
Similar Compounds
6-(Trifluoromethyl)nicotinonitrile: A related compound with a single trifluoromethyl group, used in similar applications but with different reactivity and properties.
4-(Trifluoromethyl)nicotinonitrile: Another similar compound with the trifluoromethyl group in a different position, affecting its chemical behavior and applications.
Uniqueness
5,6-Bis-trifluoromethyl-nicotinonitrile is unique due to the presence of two trifluoromethyl groups, which can significantly enhance its chemical stability, lipophilicity, and overall reactivity compared to its mono-substituted counterparts. This makes it particularly valuable in applications where these properties are desired, such as in the development of pharmaceuticals and advanced materials.
Propiedades
Fórmula molecular |
C8H2F6N2 |
|---|---|
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
5,6-bis(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H2F6N2/c9-7(10,11)5-1-4(2-15)3-16-6(5)8(12,13)14/h1,3H |
Clave InChI |
KRZNKRNKAVZCFK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(F)(F)F)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid](/img/structure/B14851189.png)


![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14851202.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B14851206.png)





![Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14851267.png)

